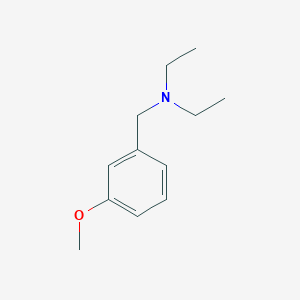
3-Methoxy-N,N-diethylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N,N-diethylbenzylamine is an organic compound with the molecular formula C11H17NO It consists of a benzyl group substituted with a methoxy group at the third position and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-N,N-diethylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of 3-methoxybenzylamine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxybenzylamine in a suitable solvent such as ethanol.
- Add diethyl sulfate dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture for several hours, gradually allowing it to reach room temperature.
- Neutralize the reaction mixture with a base such as sodium hydroxide.
- Extract the product using an organic solvent like dichloromethane.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-diethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Methoxybenzaldehyde or 3-Methoxyacetophenone.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N,N-diethylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N,N-diethylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethyl groups instead of diethyl groups.
N,N-Diethylbenzylamine: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxybenzylamine: Lacks the diethylamino group, affecting its chemical properties and reactivity.
Uniqueness
3-Methoxy-N,N-diethylbenzylamine is unique due to the presence of both the methoxy and diethylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
27958-95-8 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-N-[(3-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
JBQSISDTXRGUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















